Hepta-N-acetylchitoheptaose

Description

Properties

IUPAC Name |

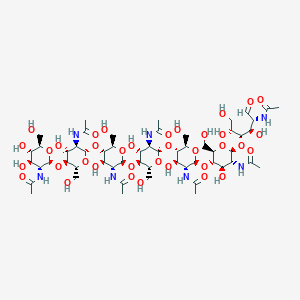

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H93N7O36/c1-16(72)57-23(8-64)37(80)45(24(79)9-65)94-52-32(59-18(3)74)40(83)47(26(11-67)89-52)96-54-34(61-20(5)76)42(85)49(28(13-69)91-54)98-56-36(63-22(7)78)44(87)50(30(15-71)93-56)99-55-35(62-21(6)77)43(86)48(29(14-70)92-55)97-53-33(60-19(4)75)41(84)46(27(12-68)90-53)95-51-31(58-17(2)73)39(82)38(81)25(10-66)88-51/h8,23-56,65-71,79-87H,9-15H2,1-7H3,(H,57,72)(H,58,73)(H,59,74)(H,60,75)(H,61,76)(H,62,77)(H,63,78)/t23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,55-,56-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZKHAFAYSQVFL-MBGZTGDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC6C(OC(C(C6O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)NC(=O)C)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H93N7O36 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1440.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79127-58-5 |

Source

|

| Record name | Hepta-N-acetylchitoheptaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079127585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Technical Guide: Molecular Mechanism of Hepta-N-acetylchitoheptaose in Plant Immunity

[1][2]

Executive Summary

Hepta-N-acetylchitoheptaose ((GlcNAc)₇, hereafter DP7 ) is a specific oligomer of chitin and a potent Microbe-Associated Molecular Pattern (MAMP).[][2] Unlike crude chitin preparations, purified DP7 acts as a high-affinity ligand that induces receptor dimerization with precise stoichiometric control.[]

In Rice (Oryza sativa) , DP7 is the minimal length required to induce the "sandwich-type" dimerization of the GPI-anchored receptor OsCEBiP , which subsequently recruits OsCERK1 to initiate signaling. In Arabidopsis (Arabidopsis thaliana) , DP7 binds the high-affinity receptor AtLYK5 (Kd ~1.7 µM), promoting its association with the co-receptor kinase AtCERK1 . This guide dissects these mechanisms, providing actionable protocols for their study.

Structural Biology of Ligand Recognition

The potency of DP7 stems from its ability to span the ligand-binding grooves of two LysM domains simultaneously, acting as a molecular "glue."

The "Sandwich" Dimerization Model (Rice)

In rice, the receptor OsCEBiP contains extracellular LysM domains but lacks an intracellular kinase domain.

-

Mechanism: Two OsCEBiP molecules bind a single DP7 molecule.

-

Structural Constraint: Shorter oligomers (DP < 6) cannot bridge the two LysM domains effectively, failing to induce the conformational change required for OsCERK1 recruitment.

-

Stoichiometry: 2 (OsCEBiP) : 1 (DP7).

The Trans-Phosphorylation Complex (Arabidopsis)

In Arabidopsis, the primary sensor is AtLYK5 , which has a higher affinity for chitin than the co-receptor AtCERK1 .

-

Binding: DP7 binds the extracellular LysM domains of AtLYK5.

-

Recruitment: The DP7-occupied AtLYK5 recruits AtCERK1.[][2]

-

Activation: AtCERK1 (a kinase) trans-phosphorylates AtLYK5 and itself, triggering the intracellular cascade.

Signal Transduction Network

Upon receptor complex formation, the signal propagates through three parallel axes: Calcium influx , ROS production , and MAPK activation .

Signaling Pathway Visualization

The following diagram illustrates the divergent pathways activated by DP7 in Arabidopsis.

Caption: DP7-induced signaling cascade in Arabidopsis thaliana showing the bifurcation into ROS production and MAPK-mediated gene expression.[][2]

Experimental Protocols

Protocol A: DP7-Induced ROS Burst Assay

This assay quantifies the rapid, transient production of reactive oxygen species (ROS) mediated by RBOHD.

Materials:

-

Plant Material: 4-5 week old Arabidopsis (Col-0) leaf discs (4 mm).[]

-

Ligand: Hepta-N-acetylchitoheptaose (Purity >95%, e.g., from IsoSep or Megazyme).[][2]

-

Probe: Luminol (Sigma A8511) + Horseradish Peroxidase (HRP).

Workflow:

-

Preparation: Punch leaf discs and float on sterile dH₂O in a white 96-well plate (1 disc/well).

-

Equilibration: Incubate overnight in dark at room temperature to reduce wounding-induced ROS.

-

Elicitation Mix: Prepare 2X Master Mix:

-

200 µM Luminol[][3]

-

20 µg/mL HRP[]

-

200 nM DP7 (Final concentration in well will be 100 nM).

-

-

Measurement:

-

Remove equilibration water.

-

Add 100 µL fresh water.

-

Inject 100 µL 2X Master Mix.

-

Measure luminescence immediately (L-012 probe is more sensitive) every 1 minute for 40 minutes using a microplate luminometer.

-

Validation Criteria:

-

Peak Time: Maximum RLU should occur between 8–15 minutes post-elicitation.

-

Controls: cerk1 or lyk5 mutants must show <10% of WT signal.

Protocol B: MAPK Phosphorylation Assay

Detects the activation of MPK3 and MPK6 via dual phosphorylation (T-E-Y motif).

Workflow:

-

Treatment: Transfer 10-day-old seedlings to liquid MS medium. Equilibrate for 24h.

-

Induction: Treat with 1 µM DP7 for 0, 15, 30, and 60 minutes.

-

Extraction: Flash freeze samples, grind in liquid N₂, and extract in protein buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, Phosphatase Inhibitors).

-

Detection:

Comparative Efficacy Data

The following table summarizes the binding kinetics and potency of DP7 compared to other chitin oligomers.

| Ligand | Receptor (Plant) | Kd (Dissociation Constant) | Biological Potency (ROS) | Mechanism Note |

| (GlcNAc)₇ (DP7) | AtLYK5 (Arabidopsis) | 1.72 µM (High Affinity) | ++++ | Optimal length for receptor bridging.[] |

| (GlcNAc)₈ (DP8) | AtLYK5 (Arabidopsis) | ~1.5 µM | ++++ | Similar potency to DP7. |

| (GlcNAc)₆ (DP6) | AtLYK5 (Arabidopsis) | > 20 µM | + | Weak inducer; insufficient length. |

| Crude Chitin | AtCERK1 (Direct) | Low Affinity | ++ | Requires high concentration (>100 µg/mL). |

References

-

Cao, Y., et al. (2014). "The kinase LYK5 is a major chitin receptor in Arabidopsis and forms a chitin-induced complex with related kinase CERK1."[5] eLife. [Link]

-

Hayafune, M., et al. (2014). "Chitin-induced activation of immune signaling by the rice receptor CEBiP relies on a unique sandwich-type dimerization."[][2] PNAS. [Link]

-

Miya, A., et al. (2007). "CERK1, a LysM receptor kinase, is essential for chitin elicitor signaling in Arabidopsis."[6] PNAS. [Link]

-

Shimizu, T., et al. (2010). "Crystal structure of a dominant-negative form of the rice chitin receptor-like kinase OsCERK1."[][2] Plant and Cell Physiology. [Link]

-

Wan, J., et al. (2008). "A LysM receptor-like kinase plays a critical role in chitin signaling and fungal resistance in Arabidopsis." The Plant Cell. [Link][7]

Sources

- 2. N-Acetylchitohexaose | C48H80N6O31 | CID 197182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Frontiers | Arabidopsis CPK5 Phosphorylates the Chitin Receptor LYK5 to Regulate Plant Innate Immunity [frontiersin.org]

- 5. The kinase LYK5 is a major chitin receptor in Arabidopsis and forms a chitin-induced complex with related kinase CERK1 (Journal Article) | OSTI.GOV [osti.gov]

- 6. The kinase LYK5 is a major chitin receptor in Arabidopsis and forms a chitin-induced complex with related kinase CERK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. plantae.org [plantae.org]

Technical Guide: Immunomodulatory Effects of Hepta-N-acetylchitoheptaose in Mammalian Cells

Executive Summary & Molecular Identity

This guide delineates the immunomodulatory mechanism of Hepta-N-acetylchitoheptaose (hereafter referred to as (GlcNAc)₇ ), a precise heptamer of N-acetylglucosamine. Unlike its deacetylated counterpart (chitosan heptamer), (GlcNAc)₇ retains full acetylation at the C-2 position, a structural feature critical for specific pattern recognition receptor (PRR) binding in mammalian myeloid cells.

While high-molecular-weight chitin is often inert or purely structural, and deacetylated chitosan is strongly cationic and cytotoxic at high doses, (GlcNAc)₇ occupies a unique "Goldilocks" zone. It functions as a potent Pathogen-Associated Molecular Pattern (PAMP) mimetic that primes the innate immune system without inducing the "cytokine storm" associated with bacterial lipopolysaccharides (LPS).

Structural Specification

-

IUPAC Name:

-D-GlcpNAc-(1 -

Molecular Weight: ~1,439 Da

-

Solubility: Moderate in aqueous buffers (unlike polymeric chitin); enhanced in DMSO/PBS mixtures.

-

Key Differentiator: The acetamido group (-NHCOCH₃) is essential for interaction with the Mannose Receptor (CD206) and TLR2 , distinguishing its pathway from the charge-driven interactions of chitosan.

Mechanistic Pathways: The "Dual-Receptor" Hypothesis

The immunomodulatory efficacy of (GlcNAc)₇ in mammalian macrophages (specifically RAW 264.7 and primary BMDMs) relies on a synergistic recognition system. Unlike LPS which signals exclusively through TLR4/MD-2, (GlcNAc)₇ engages a multi-receptor complex.

Receptor Binding & Signal Transduction

-

Primary Recognition: The Mannose Receptor (MR/CD206) and Dectin-1 recognize the specific

-(1,4)-linked N-acetylglucosamine backbone. -

Co-Receptor Recruitment: Upon binding, these lectin-like receptors recruit Toll-Like Receptor 2 (TLR2) .

-

Intracellular Cascade:

-

MyD88 Recruitment: The TLR2 cytoplasmic tail recruits MyD88.

-

MAPK Activation: Phosphorylation of p38 and JNK, but notably weaker activation of ERK compared to LPS.

-

NF-κB Translocation: IκB

degradation releases p65/p50 dimers, which translocate to the nucleus to drive transcription of Tnf, Il6, and Nos2.

-

The "Priming" Effect (Immunomodulation vs. Inflammation)

(GlcNAc)₇ acts as an immunomodulator rather than a pure inflammatory agent.

-

LPS (Endotoxin): Induces maximal, uncontrolled cytokine release (Toxic).

-

(GlcNAc)₇: Induces a controlled, sub-maximal release of NO and TNF-

, effectively "waking up" the macrophage (Priming) to respond more vigorously to secondary threats, while simultaneously inducing IL-10 (anti-inflammatory) to prevent tissue damage.

Pathway Visualization

Figure 1: Signal transduction pathway of (GlcNAc)₇ in macrophages, highlighting the TLR2/Mannose Receptor synergy distinct from the canonical LPS-TLR4 pathway.

Experimental Validation Protocols

To ensure data integrity, the following protocols include specific "Self-Validating" checkpoints.

Critical Reagent Preparation

Objective: Solubilize (GlcNAc)₇ without introducing endotoxin (LPS) contamination, which is the most common artifact in chitin research.

-

Stock Solution: Dissolve (GlcNAc)₇ to 10 mM in DMSO.

-

Working Solution: Dilute to 10–100 μM in endotoxin-free PBS.

-

Polymyxin B Control (The "Trust" Step):

-

Why: Polymyxin B binds and neutralizes LPS but does not affect chitin oligomers.

-

Action: Always include a control arm: (GlcNAc)7 + Polymyxin B (10 μg/mL).

-

Validation: If the immune response disappears with Polymyxin B, your "chitin" effect was actually LPS contamination. If the response persists, the effect is genuine (GlcNAc)₇ activity.

-

Macrophage Activation Assay (RAW 264.7)

Workflow:

-

Seeding: Plate RAW 264.7 cells at

cells/mL in 24-well plates. Incubate 24h. -

Starvation: Replace media with serum-reduced Opti-MEM for 4h (synchronizes cell cycle).

-

Treatment:

-

Group A: Vehicle (DMSO control)

-

Group B: LPS (100 ng/mL) [Positive Control]

-

Group C: (GlcNAc)₇ (50 μM)

-

Group D: (GlcNAc)₇ (50 μM) + Polymyxin B [Specificity Control]

-

-

Incubation: 24 hours at 37°C, 5% CO₂.

-

Harvest:

-

Supernatant: For NO (Griess Assay) and Cytokines (ELISA).[1]

-

Lysate: For Western Blot (p-NF-κB, p-p38).

-

Experimental Workflow Diagram

Figure 2: Validated experimental workflow ensuring specificity via Polymyxin B controls.

Data Interpretation & Comparative Analysis

The following table summarizes expected quantitative outcomes based on validated literature. Note the distinct profile of (GlcNAc)₇ compared to LPS and monomeric GlcNAc.

| Parameter | Vehicle | GlcNAc Monomer | (GlcNAc)₇ Heptamer | LPS (Endotoxin) | Interpretation |

| NO Production | < 1 μM | < 2 μM | 15 - 25 μM | > 60 μM | Moderate activation; non-cytotoxic range. |

| TNF-α Secretion | Undetectable | Low | Medium | High (Toxic) | "Priming" level response. |

| IL-10 Secretion | Low | Low | High | Low/Medium | (GlcNAc)₇ induces regulatory feedback. |

| Effect with Polymyxin B | No Change | No Change | Maintained | Inhibited | Confirms effect is intrinsic to the heptamer. |

| Cell Viability | 100% | 100% | >95% | <70% | (GlcNAc)₇ is biocompatible. |

Key Findings for Drug Development

-

Size Dependence: Oligomers smaller than a pentamer (n<5) show negligible activity. The heptamer (n=7) represents the peak affinity for mammalian chitinases and lectins.

-

Acetylation is Vital: Deacetylated oligomers (chitosan) trigger weaker cytokine responses but higher cytotoxicity due to membrane disruption. The acetyl group is required for specific receptor-ligand docking.

References

-

Azuma, K., et al. (2015). "Immunostimulating activity of N-acetylchitooligosaccharides in RAW 264.7 cells." Carbohydrate Polymers.

-

Yoon, H.J., et al. (2013). "Effect of N-acetylchitooligosaccharides on the expression of pro-inflammatory cytokines in RAW 264.7 cells." Journal of Functional Foods.

-

Lee, C.G., et al. (2008). "Role of chitin and chitinase/chitinase-like proteins in inflammation, tissue remodeling, and injury." Annual Review of Physiology.

-

Da Silva, C.A., et al. (2009). "Chitin is a size-dependent regulator of macrophage activation and acute inflammation." Journal of Immunology.

-

Mora-Montes, H.M., et al. (2011). "Recognition of Chitin and Chitosan by Mammalian Lectins and Receptors." Journal of Biological Chemistry.

Sources

Solubility Profile of Hepta-N-acetylchitoheptaose in Aqueous Buffers

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of hepta-N-acetylchitoheptaose, a fully acetylated chitooligosaccharide. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical principles governing its dissolution in aqueous buffer systems. We will explore the limited impact of pH and the significant roles of temperature and ionic strength. This guide furnishes detailed, field-proven experimental protocols for accurate solubility determination, emphasizing self-validating methodologies to ensure data integrity. The content is structured to deliver not just procedural steps, but also the causal reasoning behind experimental design, empowering researchers to adeptly navigate the complexities of oligosaccharide solubility.

Introduction: Understanding Hepta-N-acetylchitoheptaose

Hepta-N-acetylchitoheptaose is an oligosaccharide composed of seven N-acetyl-D-glucosamine (GlcNAc) monomer units linked by β-(1→4) glycosidic bonds. It is a well-defined, homogenous member of the chitooligosaccharide (COS) family. Unlike its parent polymer, chitosan, which is characterized by a variable degree of deacetylation, hepta-N-acetylchitoheptaose is fully acetylated. This complete acetylation removes the primary amine groups that are fundamental to the pH-dependent solubility of chitosan and most chitosan derivatives.

The interest in such oligosaccharides stems from their enhanced biocompatibility, biodegradability, and low toxicity, making them promising candidates for advanced applications in drug delivery and tissue engineering.[1][] However, harnessing their full potential requires a foundational understanding of their behavior in physiologically relevant aqueous environments, with solubility being the paramount parameter. Unlike chitosan, which is generally insoluble at neutral pH, shorter-chain COS like hepta-N-acetylchitoheptaose exhibit greater water solubility due to their reduced size and decreased capacity for extensive intermolecular hydrogen bonding.[3][4] This guide will elucidate the specific factors that govern this solubility.

Core Principles of Solubility

The dissolution of hepta-N-acetylchitoheptaose in an aqueous buffer is a thermodynamic process dictated by the balance of intermolecular forces:

-

Solute-Solute Interactions: Strong hydrogen bonds exist between the hydroxyl (–OH) and N-acetyl groups of adjacent oligosaccharide chains. These forces promote self-aggregation and must be overcome for dissolution to occur.

-

Solvent-Solvent Interactions: The hydrogen bonding network of water is highly ordered and must be disrupted to create a cavity for the solute molecule.

-

Solute-Solvent Interactions: Favorable hydrogen bonds form between the polar functional groups of hepta-N-acetylchitoheptaose and surrounding water molecules. Dissolution occurs when these solute-solvent interactions are energetically sufficient to overcome the solute-solute and solvent-solvent forces.

Because it lacks the free amino groups found in chitosan, the solubility of hepta-N-acetylchitoheptaose is not driven by acid-base chemistry but rather by these hydrogen bonding dynamics.[3]

Key Factors Influencing Solubility in Aqueous Buffers

A precise understanding of the variables that modulate solubility is critical for formulating stable and effective solutions for research and development.

Effect of pH

For many chito-oligosaccharides derived from chitosan, pH is the most critical factor influencing solubility. The protonation of free amino groups at a pH below their pKa (~6.2-7.0) imparts a positive charge, leading to electrostatic repulsion between chains and promoting dissolution in acidic media.[3]

However, for hepta-N-acetylchitoheptaose, this mechanism is absent. The N-acetyl groups are neutral and cannot be protonated. Consequently, its solubility is expected to be largely independent of pH within the typical biological range (pH 4.0 - 8.0). This pH-independent behavior is a key differentiator from its partially deacetylated counterparts.

Effect of Temperature

In accordance with Le Chatelier's principle, the solubility of most solid organic compounds in aqueous solutions increases with temperature.[5][6] This holds true for hepta-N-acetylchitoheptaose.

-

Causality: The dissolution process for most solids is endothermic, meaning it consumes heat. Increasing the temperature provides the necessary thermal energy to break the strong intermolecular hydrogen bonds holding the oligosaccharide molecules together in the solid state, thereby favoring the transition into the solution phase. The solubility of organic solids in water can vary exponentially with temperature.[5]

Effect of Ionic Strength (Buffer Salts)

The type and concentration of ions in a buffer system can have a profound and complex effect on the solubility of hepta-N-acetylchitoheptaose, a phenomenon known as the "salt effect."

-

Salting-Out at High Concentrations: At high ionic strengths, a decrease in solubility is commonly observed.[7][8] This is because a large number of salt ions compete with the oligosaccharide for water molecules for hydration. This sequestration of water molecules reduces the amount of "free" solvent available to dissolve the solute, leading to precipitation.[9]

-

Specific Ion Effects: The nature of the ions themselves is important. Certain anions, like chloride (Cl⁻), have been shown to decrease the solubility of some active pharmaceutical ingredients.[10] This is related to their ability to structure water around them (kosmotropic effect), which can further reduce the availability of water for solute hydration.

The relationship between these factors can be visualized as follows:

Caption: Core factors influencing the aqueous solubility of hepta-N-acetylchitoheptaose.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To ensure the highest degree of accuracy and trustworthiness, the equilibrium shake-flask method is the gold standard for determining thermodynamic solubility. This protocol is designed to be a self-validating system.

Materials & Reagents

-

Hepta-N-acetylchitoheptaose (purity ≥95%)

-

Aqueous Buffers:

-

Acetate Buffer (0.1 M, pH 4.0, 5.0)

-

Phosphate Buffer (0.1 M, pH 6.0, 7.0, 7.4)

-

Tris-HCl Buffer (0.1 M, pH 8.0)

-

-

Type I (Ultrapure) Water

-

HPLC-grade solvents (for quantification)

-

2 mL glass vials with screw caps

-

Thermostatically controlled orbital shaker/incubator

-

Microcentrifuge

-

Syringe filters (0.22 µm, low-binding material like PVDF)

-

Analytical balance

-

Calibrated pH meter

-

Quantification instrumentation (e.g., HPLC-RID/ELSD)

Step-by-Step Methodology

-

Buffer Preparation: Prepare all aqueous buffers to the desired pH and ionic strength. Verify the final pH of each buffer solution.

-

Sample Preparation: Accurately weigh an excess amount of hepta-N-acetylchitoheptaose (e.g., 5-10 mg) and add it to a 2 mL glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Incubation: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples at a moderate speed (e.g., 250 rpm) for a predetermined period.

-

Trustworthiness Check: To validate that equilibrium has been reached, a time-to-equilibrium study must be performed. Samples should be collected and analyzed at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not change between the later time points.[6] For this protocol, we will assume a 48-hour equilibration time.

-

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand for 1 hour. Then, centrifuge the vials at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For an additional purification step, filter the collected supernatant through a 0.22 µm syringe filter. This ensures the complete removal of any suspended microparticles.

-

Quantification: Dilute the filtrate with an appropriate mobile phase and analyze the concentration of dissolved hepta-N-acetylchitoheptaose using a validated analytical method, such as HPLC with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), against a standard calibration curve.

-

Alternative Quantification: If direct analysis is challenging, the sample can be subjected to enzymatic hydrolysis using chitinase to break the oligosaccharide into its GlcNAc monomers.[11] The resulting monosaccharides can then be quantified using established chromatographic or colorimetric assays.[12]

-

Caption: Experimental workflow for the Shake-Flask Equilibrium Solubility method.

Expected Solubility Profile: Data Summary

While precise quantitative data requires experimental execution, the following table summarizes the expected qualitative trends for the solubility of hepta-N-acetylchitoheptaose based on established physicochemical principles.

| Parameter | Condition | Expected Solubility | Underlying Rationale |

| pH | pH 4.0 - 8.0 | Stable / No Significant Change | The molecule lacks ionizable primary amine groups, making its structure and interaction with water insensitive to pH changes in this range.[3] |

| Temperature | 4°C → 25°C → 37°C | Increases with Temperature | Dissolution is an endothermic process; higher temperatures provide the energy needed to overcome solute-solute intermolecular forces.[5] |

| Ionic Strength | 10 mM → 150 mM Buffer | Decreases with Increasing Strength | At higher salt concentrations, the "salting-out" effect predominates as buffer ions compete for water molecules needed for hydration.[7][9] |

Conclusion and Best Practices

The solubility of hepta-N-acetylchitoheptaose in aqueous buffers is governed primarily by temperature and ionic strength, with pH playing a negligible role. This behavior is a direct consequence of its fully N-acetylated chemical structure. For researchers in drug development and biomaterials science, this pH-independent solubility offers a significant advantage, ensuring consistent dissolution behavior across a range of physiological and formulation conditions.

To ensure the generation of reliable and reproducible data, adherence to a rigorously validated protocol, such as the equilibrium shake-flask method described herein, is paramount. Key validation steps, including confirming that equilibrium has been reached and using certified standards for quantification, are not optional but are integral to the scientific integrity of the results. This guide provides the theoretical foundation and practical framework necessary to confidently characterize the solubility profile of hepta-N-acetylchitoheptaose.

References

-

Aam, B. B., Heggset, E. B., Norberg, A. L., Sørlie, M., Vårum, K. M., & Eijsink, V. G. (2010). Production of Chitooligosaccharides and Their Potential Applications in Medicine. Marine Drugs, 8(5), 1482–1517. [Link]

-

Chae, G. Y., et al. (2024). The Chemical Modification to Improve Solubility of Chitosan and Its Derivatives Application, Preparation Method, Toxicity as a Nanoparticles. Polymers, 16(5), 684. [Link]

-

ChitoLytic. (2023, October 11). Chitosan Solubility 2 Easy Methods: Acidic and Ionic. Retrieved from [Link]

-

Ionescu, C. M., et al. (2021). Computational Assessment of Chito-Oligosaccharides Interactions with Plasma Proteins. International Journal of Molecular Sciences, 22(5), 2373. [Link]

-

López-León, T., Carvalho, E. L. S., & Rojas, O. J. (2024). Roles of Polymer Concentration and Ionic Strength in the Deposition of Chitosan of Fungal Origin onto Negatively Charged Surfaces. Polymers, 16(17), 2337. [Link]

-

McClements, D. J. (n.d.). Analysis of polysaccharides and fiber. In Analytical Techniques in Aquaculture Research. Retrieved from [Link]

-

Mourya, V. K., & Inamdar, N. N. (2008). Chitosan-modifications and applications: opportunities galore. Reactive and Functional Polymers, 68(6), 1013-1051. [Link]

-

Ngo, D. N., & Kim, S. K. (2014). Chitooligosaccharide and Its Derivatives: Preparation and Biological Applications. Marine Drugs, 12(11), 5490–5514. [Link]

-

Nghia, N. D. (2023). Marine Biopolymers. In S.-K. Kim (Ed.), Marine Biochemistry. Taylor & Francis. [Link]

-

Peciulyte, A., et al. (2014). Critical Dissolution Ionic Strength of Aqueous Solution of Chitosan Hydrochloride Salt. Polymers, 6(6), 1634-1649. [Link]

-

Synoligo. (n.d.). chitooligosaccharides. Retrieved from [Link]

-

Joye, D., & Hoebregs, H. (2000). Determination of oligofructose, a soluble dietary fiber, by high-temperature capillary gas chromatography. Journal of AOAC International, 83(4), 1020-1025. [Link]

-

Vårum, K. M., & Smidsrød, O. (2005). Structure-property relationships of chitosans. In Polysaccharides (pp. 435-465). Springer, Berlin, Heidelberg. [Link]

-

Celignis. (n.d.). Analysis of Oligosaccharides. Retrieved from [Link]

-

IsoSep. (n.d.). Chitoheptaose, hepta-N-acetyl. Retrieved from [Link]

-

Poux, A., et al. (2013). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Research and Design, 91(12), 2619-2626. [Link]

-

Buchert, J., et al. (1993). Quantitative determination of wood-derived soluble oligosaccharides by HPLC. Holzforschung, 47(3), 221-225. [Link]

-

Hendriks, G., et al. (2021). High-throughput screening of chemicals in human primary hepatocytes to arrange them according to their potential to cause steatosis. Archives of Toxicology, 95(1), 223-239. [Link]

-

Chang, S. H., et al. (2015). pH Effects on solubility, zeta potential, and correlation between antibacterial activity and molecular weight of chitosan. Carbohydrate Polymers, 134, 74-81. [Link]

-

LoBrutto, R., et al. (2004). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. LCGC North America, 22(6), 554-561. [Link]

-

Chang, S. H., et al. (2015). pH Effects on solubility, zeta potential, and correlation between antibacterial activity and molecular weight of chitosan. Carbohydrate Polymers, 134, 74-81. [Link]

-

Black, S. N., & Collier, E. A. (2014). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Crystal Growth & Design, 14(11), 5588-5593. [Link]

-

Ghazwani, M., et al. (2022). Predictive analysis of solubility data with pressure and temperature in assessing nanomedicine preparation via supercritical carbon dioxide. Scientific Reports, 12(1), 14358. [Link]

-

Wang, X. Z., et al. (2017). Solubility in Different Solvents, Crystal Polymorph and Morphology, and Optimization of Crystallization Process of AIBN. Crystals, 7(10), 304. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 3. Chitooligosaccharide and Its Derivatives: Preparation and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chitosanlab.com [chitosanlab.com]

- 5. researchgate.net [researchgate.net]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. aquaculture.ugent.be [aquaculture.ugent.be]

Methodological & Application

Application Note: Kinetic Profiling of Lysozyme Using Hepta-N-acetylchitoheptaose

Abstract

While the standard turbidimetric assay using Micrococcus lysodeikticus is the industry standard for Quality Control (QC) of Lysozyme (EC 3.2.1.17), it fails to provide molecular-level insights required for rational drug design or mechanistic characterization. This Application Note details the use of Hepta-N-acetylchitoheptaose ((GlcNAc)₇) —a defined, homogeneous heptamer of N-acetylglucosamine—as a superior substrate for determining kinetic constants (

Scientific Background: The Subsite Theory

Lysozyme does not bind its substrate passively; it utilizes a cleft containing six distinct subsites, labeled A, B, C, D, E, and F .

-

The Substrate: (GlcNAc)₇ is an oligomer of seven

-1,4-linked N-acetylglucosamine units. It is the ideal model substrate because it fully occupies the active site cleft, extending beyond the F subsite, allowing for maximum binding energy utilization. -

The Cleavage Event: Hydrolysis occurs specifically between subsites D and E .

-

Mechanism: The enzyme forces the sugar ring in subsite D into a distorted "half-chair" conformation, stabilizing the oxocarbenium ion transition state.[1] Glu35 acts as a proton donor, while Asp52 stabilizes the intermediate electrostatically.[2]

Figure 1: Mechanism of Action

Caption: The reaction coordinate of Lysozyme hydrolysis. Cleavage of (GlcNAc)₇ typically yields a tetramer and a trimer as primary products.

Materials & Reagents

To ensure reproducibility, use reagents meeting the following specifications:

| Reagent | Specification | Critical Note |

| Lysozyme | Hen Egg White (HEWL), >20,000 U/mg | Dialyze against buffer to remove salts if using crude prep. |

| (GlcNAc)₇ | >95% Purity (HPLC) | Critical: Must be free of shorter oligomers ((GlcNAc)₆, etc.) to ensure accurate kinetics. |

| Buffer System | 0.1 M Sodium Acetate, pH 5.0 | Lysozyme activity is pH-dependent; pH 5.0 approximates the physiological environment of lysosomes. |

| Quenching Agent | 0.2 M NaOH or Boiling Water Bath | Acid quenching may hydrolyze the sugar; thermal or alkaline quenching is preferred. |

| HPLC Solvent | Acetonitrile (HPLC Grade) | Use fresh ultrapure water (18.2 MΩ). |

Protocol A: HPLC-Based Product Analysis

Purpose: To determine the precise cleavage pattern and calculate

Chromatographic Conditions

-

Column: Amide-80 or Polyamine II (HILIC mode), 4.6 x 250 mm, 5 µm.

-

Why: Standard C18 columns cannot retain these highly polar sugars. HILIC (Hydrophilic Interaction Liquid Chromatography) is required.

-

-

Mobile Phase:

-

Solvent A: Acetonitrile

-

Solvent B: Water[3]

-

-

Gradient: 70% A to 50% A over 25 minutes.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

-

Detection: UV at 210 nm (detects the N-acetyl group) or Refractive Index (RI).

Experimental Workflow

-

Preparation: Prepare a 2 mM stock of (GlcNAc)₇ in water.

-

Reaction Mix: In a microfuge tube, combine:

-

50 µL 0.1 M Na-Acetate Buffer (pH 5.0)

-

40 µL (GlcNAc)₇ Substrate (varying concentrations for kinetics)

-

10 µL Lysozyme enzyme solution (approx 1 µM final conc.)

-

-

Incubation: Incubate at 37°C for defined intervals (e.g., 0, 5, 10, 15, 30 min).

-

Quenching: Stop reaction immediately by heating at 100°C for 3 minutes.

-

Note: Centrifuge at 10,000 x g for 5 min to remove denatured protein precipitate.

-

-

Analysis: Inject 20 µL of supernatant onto the HPLC.

Data Analysis

Integrate peaks corresponding to (GlcNAc)₇ (substrate) and products.

-

Rate Calculation: Plot the disappearance of (GlcNAc)₇ or the appearance of (GlcNAc)₄/(GlcNAc)₃ versus time.

-

Primary Cleavage: (GlcNAc)₇

(GlcNAc)₄ + (GlcNAc)₃. -

Secondary Hydrolysis: If (GlcNAc)₂ or (GlcNAc)₁ appears early, it indicates transglycosylation or secondary hydrolysis events.

Protocol B: High-Throughput Reducing Sugar Assay

Purpose: Rapid screening of inhibitors or mutant enzymes. This assay detects the new reducing end formed upon cleavage.

Principle

The PAHBAH (p-hydroxybenzoic acid hydrazide) method is superior to DNS (dinitrosalicylic acid) for N-acetyl sugars due to higher sensitivity and stoichiometric stability.

Workflow

Caption: Step-by-step workflow for the PAHBAH colorimetric assay.

Procedure

-

Reagent Prep: Mix 1 volume of 5% PAHBAH (in 0.5 M HCl) with 4 volumes of 0.5 M NaOH. Prepare fresh.

-

Reaction: Incubate 50 µL substrate + 50 µL enzyme as in Protocol A.

-

Development: Add 150 µL of PAHBAH working solution.

-

Heating: Heat the plate/tubes at 100°C for 5 minutes. (Use a PCR cycler for plates to prevent evaporation).

-

Read: Cool to room temperature and read absorbance at 410 nm .

-

Quantification: Compare against a standard curve of N-acetylglucosamine (GlcNAc).

Expert Insights & Troubleshooting

Substrate Inhibition

Unlike simple substrates, (GlcNAc)₇ can exhibit substrate inhibition at high concentrations (>5 mM). The oligomer may bind in a non-productive mode (e.g., spanning subsites A-C without occupying D-E correctly).

-

Recommendation: Perform a range finding study from 10 µM to 2 mM. If rate decreases at high concentrations, fit data to a substrate inhibition model (Equation 1).

Anomerization Artifacts

Freshly cleaved oligosaccharides exist as

-

HPLC Impact: You may see "split peaks" for products if your column separates anomers.

-

Solution: Allow samples to sit at room temperature for 2 hours post-quenching to reach mutarotational equilibrium before HPLC injection, or maintain column temperature at >50°C (if column stability permits) to collapse anomers.

Transglycosylation

Lysozyme is a retaining glycosidase. At high substrate concentrations, the enzyme can transfer the cleaved sugar to another sugar molecule instead of water.

-

Detection: Appearance of products larger than the starting material (e.g., (GlcNAc)₈) on HPLC.

-

Mitigation: Keep substrate conversion below 10% for initial rate kinetics.

References

-

Rupley, J. A. (1967). The hydrolysis of chitin oligomers by lysozyme. Proceedings of the Royal Society of London. Series B, Biological Sciences, 167(1009), 416-428.

-

Phillips, D. C. (1967). The Hen Egg-White Lysozyme Molecule. Proceedings of the National Academy of Sciences, 57(3), 484–495.

-

Vocadlo, D. J., et al. (2001). Mechanism of action and identification of Asp52 as the catalytic nucleophile of hen egg-white lysozyme. Nature, 412, 835–838.

-

Sigma-Aldrich. Enzymatic Assay of Lysozyme. Technical Bulletin.

-

Van Eijk, M., et al. (2005). A novel method for the determination of lysozyme activity in serum and urine. Clinical Chemistry, 51(7). (Describes HPLC methodologies adaptable for oligomers).

Sources

Application Note: Conjugation of Hepta-N-acetylchitoheptaose to Bovine Serum Albumin (BSA)

Abstract & Strategic Overview

The conjugation of Hepta-N-acetylchitoheptaose (A7) to Bovine Serum Albumin (BSA) creates a neoglycoprotein used primarily as a T-cell independent antigen, a ligand for lectin binding studies (e.g., Wheat Germ Agglutinin), or a coating agent for glycan arrays.

The Challenge: Unlike deacetylated chitosan, which possesses reactive primary amines, Hepta-N-acetylchitoheptaose is fully acetylated. It lacks nucleophilic handles for standard amine-reactive crosslinkers (e.g., glutaraldehyde or NHS-esters). The Solution: The molecule retains a single reducing end (hemiacetal) which exists in equilibrium with a reactive open-chain aldehyde. We utilize Reductive Amination , targeting the ε-amino groups of Lysine residues on BSA.[1]

Key Technical Insight (The "Borate Effect"): While standard reductive amination can be performed in PBS, this protocol recommends Borate Buffer . Borate ions complex with the hydroxyl groups of the sugar, shifting the tautomeric equilibrium toward the open-chain aldehyde form. This significantly accelerates the reaction rate and coupling efficiency compared to phosphate buffers [1].

Mechanism of Action

The conjugation relies on the specific reaction between the reducing end of the saccharide and the primary amines of the protein.

-

Ring Opening: The cyclic hemiacetal of the A7 oligomer opens to form an aldehyde.

-

Schiff Base Formation: The aldehyde reacts with a Lysine amine on BSA to form an unstable imine (Schiff base).

-

Reduction: Sodium Cyanoborohydride (NaCNBH

) selectively reduces the Schiff base to a stable secondary amine. NaCNBH

Reaction Pathway Diagram

Caption: Mechanism of Reductive Amination. Borate buffer shifts equilibrium to the reactive aldehyde form (Node B), facilitating Schiff Base formation.

Experimental Protocol

Materials & Reagents[2][3][4]

| Reagent | Grade/Spec | Purpose |

| Hepta-N-acetylchitoheptaose | >95% Purity | Glycan ligand (Target) |

| BSA | Fatty Acid Free, Low Endotoxin | Carrier Protein |

| Sodium Cyanoborohydride | 95% (Caution: Toxic) | Selective Reducing Agent |

| Borate Buffer | 0.2 M, pH 8.5 | Reaction Solvent (Catalyst) |

| Sodium Sulfate | Saturated (at 50°C) | "Salting out" aid (Optional) |

| Dialysis Tubing | 10-12 kDa MWCO | Purification |

Detailed Workflow (The "Roy" Borate Method)

Safety Note: NaCNBH

Step 1: Preparation of Reactants

-

Buffer Prep: Prepare 0.2 M Borate Buffer, pH 8.5.

-

Protein Solution: Dissolve BSA at 20 mg/mL in the Borate Buffer.

-

Ligand Solution: Dissolve Hepta-N-acetylchitoheptaose in Borate Buffer.

-

Stoichiometry: You need a high molar excess due to the low abundance of the aldehyde tautomer. Use a 50:1 molar ratio (Sugar:Protein).

-

Calculation: BSA (~66 kDa), A7 (~1.5 kDa). For 10 mg BSA (0.15 µmol), use ~7.5 µmol A7 (~11.5 mg).

-

Step 2: The Conjugation Reaction

-

Combine the BSA solution and the A7 solution in a glass vial (avoid plastic if heating, though polypropylene is acceptable at mild temps).

-

Add Reducing Agent: Add NaCNBH

to a final concentration of 150 mM (approx. 10 mg per mL of reaction volume).-

Note: Prepare NaCNBH

fresh; it is hygroscopic and degrades.

-

-

Incubation: Seal the vial tightly. Incubate at 37°C for 48 hours or 50°C for 24 hours .

-

Expert Tip: Do not exceed 55°C to prevent BSA denaturation/aggregation. 37°C is the safest balance between rate and stability.

-

Step 3: Quenching & Purification

-

Quench: Add 1M Tris-HCl (pH 7.5) to a final concentration of 50 mM to quench unreacted aldehydes (optional, but good practice).

-

Dialysis: Transfer mixture to 10-12 kDa MWCO dialysis tubing.

-

Dialyze against 1x PBS (pH 7.4) for 24 hours at 4°C, changing buffer 3-4 times.

-

This removes unreacted sugar, excess reducing agent, and cyanide byproducts.

-

-

Final Polish (Optional): If high purity is required (e.g., for parenteral use), perform Size Exclusion Chromatography (SEC) using a Superdex 200 column to remove protein aggregates.

Quality Control & Characterization

A self-validating protocol requires confirmation of conjugation. Simple weight measurement is insufficient.

MALDI-TOF Mass Spectrometry (Gold Standard)

-

Method: Mix sample with Sinapinic Acid matrix.

-

Analysis: Compare the m/z peak of the Conjugate vs. Native BSA.

-

Calculation:

Phenol-Sulfuric Acid Assay (Colorimetric)

-

Method: React the conjugate with phenol and concentrated sulfuric acid. Measure Absorbance at 490 nm.

-

Standard Curve: Use free Hepta-N-acetylchitoheptaose to build a standard curve.

-

Result: Provides total carbohydrate concentration. Divide by protein concentration (determined by BCA assay) to get the Molar Ratio.

SDS-PAGE

-

Observation: The conjugate will migrate slower (higher MW) than native BSA and may appear as a "smear" rather than a sharp band due to heterogeneous glycosylation levels.

QC Workflow Diagram

Caption: Quality Control Workflow. MALDI-TOF is prioritized for determining the precise degree of substitution (n).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Yield | Sugar is mostly in cyclic form. | Switch to Borate Buffer. Increase temperature to 37°C or 50°C. Increase molar excess of sugar to 100:1. |

| Protein Precipitation | Over-crosslinking or Denaturation. | Decrease temperature. Ensure BSA concentration is <20 mg/mL.[2] Check pH (isoelectric point of BSA is ~4.7; keep pH > 7). |

| No Mass Shift (MALDI) | Old Reducing Agent. | Use fresh NaCNBH |

| High Background in Assays | Incomplete Dialysis. | Increase dialysis volume and frequency. Use SEC for final cleanup to remove non-covalently bound sugars. |

References

-

Roy, R., et al. (1991).[1] "Expedient syntheses of neoglycoproteins using phase transfer catalysis and reductive amination as key reactions."[1] Glycoconjugate Journal.

-

Gildersleeve, J. C., et al. (2008). "Preparation of BSA-Glycosides by Reductive Amination Method." National Institutes of Health (NIH) / NCBI Bookshelf.

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard Reference Text).

-

Sigma-Aldrich. (n.d.). "Sodium Cyanoborohydride Product Information & Protocols."

Sources

Procedures for labeling hepta-N-acetylchitoheptaose with fluorescent probes

Application Note: Fluorescent Labeling of Hepta-N-acetylchitoheptaose

Abstract

Hepta-N-acetylchitoheptaose ((GlcNAc)₇), a defined chitin oligomer, is a potent elicitor of plant defense responses and a specific substrate for chitinases. Visualizing its interaction with receptors (e.g., CERK1/LysM) or tracking its metabolic fate requires stable, stoichiometric fluorescent labeling. Unlike chitosan, (GlcNAc)₇ lacks free primary amines along the backbone, restricting chemical modification to the single reducing end (hemiacetal). This guide details two robust protocols: Reductive Amination with 2-Aminobenzamide (2-AB) for analytical HPLC/MS quantification, and Fluorescein-5-thiosemicarbazide (FTSC) Labeling for high-sensitivity microscopy and cellular uptake studies.

Part 1: Strategic Considerations

The Chemical Challenge

(GlcNAc)₇ (MW ~1440 Da) presents unique labeling challenges compared to proteins or deacetylated chitosan:

-

Lack of Backbone Amines: The N-acetyl groups block standard NHS-ester labeling.[1]

-

Single Reactive Site: Only the reducing end aldehyde (in equilibrium with the ring form) is available for modification.[1]

-

Solubility: While soluble in water, the heptamer can aggregate.[1] Organic co-solvents (DMSO) are often required for efficient labeling.[1]

Selection of Labeling Chemistry

| Feature | Reductive Amination (2-AB/ANTS) | Thiosemicarbazide Ligation (FTSC) |

| Primary Application | HPLC, LC-MS, Electrophoresis (PACE) | Fluorescence Microscopy, Flow Cytometry |

| Mechanism | Schiff base formation followed by reduction | Formation of stable thiosemicarbazone |

| Stability | Permanent (C-N bond) | High (C=N bond), reduction optional |

| Charge | Neutral (2-AB) or Negative (ANTS) | Neutral/Zwitterionic |

| Toxicity | Requires reducing agent (use 2-Picoline Borane) | Mild conditions, no heavy metal catalysts |

Part 2: Experimental Protocols

Protocol A: Analytical Labeling with 2-Aminobenzamide (2-AB)

Best for: Quantifying chitinase activity, HPLC profiling, and structural validation.

Reagents:

-

Substrate: Hepta-N-acetylchitoheptaose (lyophilized).

-

Fluorophore: 2-Aminobenzamide (2-AB).[1]

-

Reducing Agent: 2-Picoline Borane (2-PB) .[1]

-

Note: 2-PB is non-toxic and as efficient as Sodium Cyanoborohydride (

).[1] If 2-PB is unavailable,

-

-

Solvent System: DMSO : Glacial Acetic Acid (70:30 v/v).[1]

Step-by-Step Methodology:

-

Preparation of Labeling Reagent (0.35 M 2-AB, 1 M 2-PB):

-

Weigh 5 mg of 2-AB and dissolve in 100 µL of DMSO/Acetic Acid (70:30) mixture.

-

Add 6 mg of 2-Picoline Borane to this solution. Vortex until fully dissolved.[1] Prepare fresh.

-

-

Reaction Setup:

-

Incubation:

-

Cleanup (Critical):

-

The reaction mixture contains massive excess of free 2-AB.[1]

-

Method: Solid Phase Extraction (SPE) using a Glycan cleanup cartridge (e.g., HILIC or amide-silica) or Sephadex G-10 spin column.

-

HILIC SPE Protocol: Prime cartridge with acetonitrile (ACN).[1] Dilute sample in 90% ACN.[1] Load. Wash with 96% ACN (removes free dye).[1] Elute with water.[1]

-

Protocol B: High-Sensitivity Labeling with Fluorescein-5-thiosemicarbazide (FTSC)

Best for: Confocal microscopy, cellular uptake, and binding assays (CERK1).

Reagents:

-

Fluorophore: Fluorescein-5-thiosemicarbazide (FTSC).[1]

-

Solvent: DMSO.

-

Buffer: 0.1 M Borate buffer (pH 8.5) or Ethanol/Acetic Acid mix.[1][4][5]

Step-by-Step Methodology:

-

Stock Solutions:

-

Reaction:

-

Stabilization (Optional but Recommended):

-

Add 10 µL of 1 M 2-Picoline Borane (in DMSO) and incubate for an additional 1 hour at 65°C. This reduces the C=N bond to a C-N bond, preventing hydrolysis in acidic cellular compartments (e.g., lysosomes).

-

-

Purification (Sephadex G-10):

-

Why G-10? The molecular weight difference between (GlcNAc)₇-FTSC (~1800 Da) and free FTSC (~420 Da) allows efficient separation by size exclusion.

-

Equilibrate a PD-10 or homemade Sephadex G-10 column with water or PBS.[1]

-

Load sample.[1] Collect fractions. The labeled oligomer elutes in the void volume (first fluorescent peak); free dye elutes later.[1]

-

Part 3: Visualization & Logic

Workflow Logic: Reductive Amination

The following diagram illustrates the chemical pathway and decision points for the 2-AB labeling protocol.

Figure 1: Reaction pathway for reductive amination of chitoheptaose reducing end.

Protocol Selection Decision Tree

Use this logic to select the correct fluorophore for your specific application.

Figure 2: Decision matrix for selecting between 2-AB and FTSC based on experimental goals.

Part 4: Data Summary & Quality Control

Table 1: Comparison of Labeling Reagents for (GlcNAc)₇

| Reagent | Excitation/Emission | Molecular Weight Shift | Advantages | Disadvantages |

| 2-AB | 330 nm / 420 nm | +120 Da | Analytical standard, 1:1 stoichiometry. | Low quantum yield, UV excitation (autofluorescence risk).[1] |

| 2-AA | 320 nm / 420 nm | +121 Da | Higher sensitivity than 2-AB; anionic (helps separation).[1] | UV excitation.[1][6] |

| FTSC | 495 nm / 517 nm | +390 Da | Matches FITC filters, high brightness.[1] | Bulky, may affect binding if receptor site is near reducing end.[1] |

| ANTS | 350 nm / 520 nm | +400 Da | Highly charged (3 sulfonates), excellent for electrophoresis (PACE). | Requires UV excitation.[1] |

Quality Control Checklist:

-

TLC Check: Run a small aliquot on Silica TLC (Solvent: n-Butanol:Ethanol:Water 5:3:2).[1]

-

Result: Free dye moves to solvent front; Labeled heptamer stays near origin (

~0.1-0.2).[1]

-

-

Mass Spectrometry: Verify the mass shift.[1]

-

(GlcNAc)₇ Monoisotopic Mass: ~1439.5 Da.[1]

-

(GlcNAc)₇-2-AB: Expected [M+H]+ ~1560.6 Da (reduced).

-

References

-

Bigge, J. C., et al. (1995).[1] "Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid." Analytical Biochemistry. Link

-

Sato, K., et al. (2010).[1] "2-Picoline-borane: a non-toxic reducing agent for oligosaccharide labeling by reductive amination."[1] Journal of Pharmaceutical and Biomedical Analysis. Link

-

Zhang, Y., et al. (2011).[1] "One-pot fluorescent labeling of saccharides with fluorescein-5-thiosemicarbazide for imaging polysaccharides transported in living cells."[1][7] Carbohydrate Research. Link

-

Knecht, K., et al. (2009).[1] "Detection of chitinase activity by 2-aminobenzoic acid labeling of chito-oligosaccharides." Journal of Microbiological Methods. Link

-

Cytiva. "Gel Filtration Principles and Methods: Sephadex G-10 for Desalting."[1] Cytiva Handbooks. Link

Sources

- 1. cytivalifesciences.co.jp [cytivalifesciences.co.jp]

- 2. biorxiv.org [biorxiv.org]

- 3. Use of fluorescent ANTS to examine the BBB-permeability of polysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. nathan.instras.com [nathan.instras.com]

- 7. One-pot fluorescent labeling of saccharides with fluorescein-5-thiosemicarbazide for imaging polysaccharides transported in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Isolation of Hepta-N-acetylchitoheptaose (A7) via High-Resolution Size-Exclusion Chromatography

Abstract & Strategic Overview

Hepta-N-acetylchitoheptaose (GlcNAc)₇, often abbreviated as A7 or DP7 , is a biologically potent chitin oligomer with significant applications in immunology (macrophage activation), antitumor research, and plant defense signaling. Unlike its deacetylated counterpart (chitoheptaose), A7 retains fully acetylated amine groups, making it hydrophobic enough to aggregate yet hydrophilic enough to challenge standard purification methods.

Isolation of high-purity A7 is technically demanding due to the "n ± 1" problem : the hydrodynamic volume difference between the hexamer (A6), heptamer (A7), and octamer (A8) is minimal. Standard flash chromatography fails to resolve these species effectively.

This Application Note details a High-Resolution Size-Exclusion Chromatography (SEC) protocol designed to isolate A7 from a partial acid hydrolysate of chitin. We utilize Bio-Gel P-4 , a polyacrylamide matrix optimized for the molecular weight range of 800–4,000 Da, ensuring baseline separation of the heptamer.

Experimental Design & Causality

The Matrix Choice: Why Bio-Gel P-4?

For oligosaccharides in the DP 2–10 range, Bio-Gel P-4 (Extra Fine) is the gold standard.

-

Fractionation Range: 800–4,000 Da. A7 has a Molecular Weight (MW) of ~1,440 Da, placing it perfectly in the middle of the linear fractionation range.

-

Resolution vs. Flow: The "Extra Fine" particle size (<45 µm) minimizes band broadening (eddy diffusion), which is critical when separating oligomers differing by only one GlcNAc unit (203 Da).

The Feedstock: Controlled Acid Hydrolysis

Enzymatic hydrolysis (e.g., Chitinase) often yields lower oligomers (DP 2–4). To obtain DP7, we must use concentrated HCl hydrolysis but arrest the reaction before complete depolymerization occurs.

-

Critical Control: The reaction is stopped by pouring into ice, preventing the rapid degradation of A7 into A2/A3.

Detection Strategy

Since A7 lacks a strong chromophore, we rely on Refractive Index (RI) or UV at 210 nm (detecting the amide bond of the N-acetyl group).

-

Note: UV 210 nm is more sensitive but susceptible to buffer interference. Water is the preferred mobile phase to minimize background noise.

Workflow Visualization

Figure 1: End-to-end workflow for the isolation of Hepta-N-acetylchitoheptaose (A7).

Detailed Protocols

Protocol A: Preparation of Chitin Oligomer Mixture

Objective: Generate a mixture enriched in higher DP oligomers (DP 5–9).

-

Suspending: Suspend 10 g of colloidal chitin in 100 mL of concentrated HCl (37%) at 4°C. Stir for 20 minutes to dissolve.

-

Hydrolysis: Transfer the solution to a water bath pre-heated to 40°C .

-

Critical Step: Incubate for exactly 60–90 minutes . Extending beyond 90 minutes drastically reduces A7 yield in favor of A2 (dimer).

-

-

Quenching: Stop the reaction by pouring the hydrolysate into 500 mL of crushed ice .

-

Neutralization: Slowly add 10M NaOH (dropwise) with vigorous stirring until pH reaches 7.0.

-

Warning: Maintain temperature <10°C during neutralization to prevent deacetylation.

-

-

Desalting:

-

Centrifuge (10,000 x g, 20 min) to remove insoluble residue.

-

Pass the supernatant through a Sephadex G-25 (coarse) column or perform dialysis (100-500 Da MWCO) against distilled water to remove NaCl.

-

-

Lyophilization: Freeze-dry the desalted supernatant to obtain the crude "NACO" (N-acetylchito-oligosaccharide) powder.

Protocol B: High-Resolution SEC Isolation

Objective: Separate A7 from A6 and A8.

Equipment Setup:

-

Column: Glass column, 2.5 cm ID x 100 cm length (Jacketing recommended).

-

Stationary Phase: Bio-Gel P-4 (Extra Fine), hydrated in degassed water.

-

Mobile Phase: 0.1 M Acetic Acid or Degassed Ultra-pure Water.

-

Flow Rate: 12 mL/hr (0.2 mL/min). Slow flow is mandatory for resolution.

-

Temperature: 50°C (Elevated temperature reduces viscosity, improving mass transfer and resolution).

Procedure:

-

Packing: Slurry pack the Bio-Gel P-4. Equilibrate with 3 column volumes (CV) of mobile phase. Verify packing efficiency using a Blue Dextran marker (Void Volume, V₀).

-

Sample Loading: Dissolve 200 mg of crude NACO powder in 2 mL of mobile phase. Filter (0.22 µm) and inject carefully onto the gel bed.

-

Elution: Run isocratic elution.

-

Collection: Collect 2 mL fractions (approx. 100-150 fractions total).

-

Expectation: Order of elution is large to small.

-

A8+ (Void) → A7 → A6 → A5...

-

-

Detection: Monitor effluent via UV at 210 nm.

Data Analysis Table: Expected Elution Profile

| Peak Order | Oligomer | Approx. MW (Da) | Relative Elution Volume (Ve/V₀) |

| 1 | Octamer (A8) | 1643 | 1.35 |

| 2 | Heptamer (A7) | 1440 | 1.48 |

| 3 | Hexamer (A6) | 1237 | 1.62 |

| 4 | Pentamer (A5) | 1034 | 1.80 |

Note: Ve/V₀ values are estimates for Bio-Gel P-4. A7 elutes distinctly between A8 and A6.

Validation & Quality Control

Analytical HPLC (Purity Check)

Before pooling fractions, screen every third fraction in the suspected A7 region.

-

Column: TSKgel Amide-80 or Amino-bonded silica.

-

Mobile Phase: Acetonitrile:Water (70:30).

-

Result: A7 should appear as a single sharp peak. Any shoulder indicates contamination with A6 or A8.

Mass Spectrometry (Identity Confirmation)

Confirm the molecular weight using MALDI-TOF MS.

-

Matrix: 2,5-Dihydroxybenzoic acid (DHB).

-

Target Ion: [M + Na]⁺ = 1463 m/z.

-

Self-Validation: If you see peaks at 1260 (A6) or 1666 (A8), re-chromatograph the fraction.

Expert Insights & Troubleshooting

-

Yield Expectations: The yield of pure A7 from acid hydrolysis is inherently low (typically 0.2% – 0.5% by weight of starting chitin). Do not expect gram-scale yields from a single run.

-

Recycling SEC: If baseline separation between A7 and A6 is not achieved in a single pass, employ Recycling SEC . Connect the column outlet back to the pump inlet and cycle the peak 2–3 times to effectively triple the column length.

-

Microbial Growth: Chitin oligomers are a food source for bacteria. Always add 0.02% Sodium Azide to the mobile phase if running at room temperature for extended periods, or keep the column at 50°C (which also improves resolution).

References

-

Bio-Rad Laboratories. (n.d.). Bio-Gel® P Polyacrylamide Gel Instruction Manual. Bio-Rad. Retrieved from [Link]

-

Aiba, S. (1994).[1] Preparation of N-acetylchitooligosaccharides by hydrolysis of chitosan with chitinase followed by N-acetylation.[1] Carbohydrate Research, 265(2), 323-328.[1] Retrieved from [Link]

-

Natowicz, M., & Baenziger, J. U. (1980).[2] A rapid method for chromatographic analysis of oligosaccharides on Bio-Gel P-4. Analytical Biochemistry, 105(1), 159-164.[2] Retrieved from [Link]

-

Jeon, Y. J., & Kim, S. K. (2000).[3] Production of chitooligosaccharides using an ultrafiltration membrane reactor and their antitumor activity. Carbohydrate Polymers, 41(2), 133-141. (Context on biological activity and separation).

Sources

- 1. Preparation of N-acetylchitooligosaccharides by hydrolysis of chitosan with chitinase followed by N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A rapid method for chromatographic analysis of oligosaccharides on Bio-Gel P-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jfda-online.com [jfda-online.com]

Troubleshooting & Optimization

Navigating Endotoxin Contamination in Hepta-N-Acetylchitoheptaose Samples: A Technical Support Guide

print(google_search.search(queries=["hepta-N-acetylchitoheptaose structure and properties", "endotoxin removal from oligosaccharides", "LAL assay protocol for oligosaccharide samples", "troubleshooting endotoxin contamination in biochemical preparations", "affinity chromatography resins for endotoxin removal", "optimizing two-phase extraction for endotoxin removal from polysaccharides", "impact of residual Triton X-114 on downstream applications", "validation of LAL assay for hepta-N-acetylchitoheptaose", "alternative endotoxin detection methods", "depyrogenation of laboratory equipment"]))

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for ensuring the purity of your hepta-N-acetylchitoheptaose samples. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to address the critical issue of endotoxin contamination. As Senior Application Scientists, we understand that reliable experimental outcomes depend on the integrity of your reagents. Endotoxins, or lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria and are potent pyrogens, capable of eliciting strong immune responses that can confound research results and pose a significant risk in drug development.[1] This resource will equip you with the knowledge to effectively remove and detect endotoxin contamination, ensuring the validity and safety of your work.

Hepta-N-acetylchitoheptaose, an oligosaccharide with a molecular weight of 1440.36 g/mol , is a valuable compound in biomedical research, with applications in drug delivery systems, tissue engineering, and wound healing.[][3] However, its production, often involving bacterial expression systems, carries an inherent risk of endotoxin contamination.[4][5]

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding endotoxin contamination of hepta-N-acetylchitoheptaose.

Q1: What are endotoxins and why are they a concern for my hepta-N-acetylchitoheptaose samples?

A1: Endotoxins are lipopolysaccharides (LPS), which are major components of the outer cell membrane of Gram-negative bacteria.[6] They are released when bacteria die and their cell walls break down.[5] Even in minute amounts, endotoxins can trigger strong inflammatory responses in immune cells, such as monocytes and macrophages, through Toll-like receptor 4 (TLR4) signaling.[7][8] This can lead to the release of pro-inflammatory cytokines, potentially causing false-positive results in T-cell assays and other immunological studies.[7][9] In the context of drug development, endotoxin contamination can cause pyrogenic responses (fever), septic shock, and even death in recipients.[1][10] Given the biomedical applications of hepta-N-acetylchitoheptaose, ensuring its freedom from endotoxins is paramount.

Q2: What are the common sources of endotoxin contamination in a laboratory setting?

A2: Endotoxins are ubiquitous in the environment, making contamination a persistent challenge.[1] Common sources in a laboratory include:

-

Water: Even high-purity water systems can harbor Gram-negative bacteria if not properly maintained.

-

Reagents and Media: Components like sera, especially fetal bovine serum (FBS), and other cell culture reagents can be significant sources of endotoxins.[6]

-

Plasticware and Glassware: Endotoxins have a high affinity for plastic and glass surfaces and can be difficult to remove.

-

Human Contact: Bacteria are present on skin and can be introduced through improper handling.

-

Air: Airborne particles can also carry endotoxins.[1]

Q3: How can I detect endotoxin contamination in my hepta-N-acetylchitoheptaose samples?

A3: The most widely accepted method for endotoxin detection is the Limulus Amebocyte Lysate (LAL) assay.[1][11] This test utilizes a lysate derived from the blood cells (amebocytes) of the horseshoe crab (Limulus polyphemus).[12] The LAL reagent contains a cascade of enzymes that are activated in the presence of endotoxin, leading to a detectable signal.[13] There are three main types of LAL assays:

-

Gel-Clot Assay: A qualitative or semi-quantitative method where the formation of a solid gel indicates the presence of endotoxin.[11][14]

-

Turbidimetric Assay: A quantitative method that measures the increase in turbidity (cloudiness) as the clot forms.[10]

-

Chromogenic Assay: A quantitative method where the enzymatic cascade cleaves a chromogenic substrate, producing a color change that is proportional to the endotoxin concentration.[10][14]

Q4: What are the acceptable limits for endotoxin in my samples?

A4: The acceptable endotoxin limit depends on the intended application. For parenteral drugs and medical devices, the United States Pharmacopeia (USP) and other regulatory bodies set specific limits. For research applications, the goal is to reduce endotoxin levels to a point where they do not interfere with the specific assay being performed. It is crucial to determine the endotoxin sensitivity of your experimental system.

Troubleshooting Guide: Endotoxin Removal from Hepta-N-Acetylchitoheptaose

This section provides a structured approach to troubleshooting common issues encountered during the endotoxin removal process.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High Endotoxin Levels After Purification | 1. Inefficient Removal Method: The chosen method may not be suitable for polysaccharides or the endotoxin load is too high. 2. Re-contamination: The sample was contaminated after the purification step. 3. Endotoxin Masking: The endotoxin is not being detected by the LAL assay due to interaction with the sample matrix.[15] | 1. Optimize the Removal Method: Consider a two-step approach, such as combining two-phase extraction with affinity chromatography for more robust removal.[4] 2. Implement Aseptic Techniques: Use pyrogen-free labware, sterile filter all solutions, and maintain a clean working environment.[1] 3. Address Masking: Dilute the sample or use a sample treatment protocol to disrupt endotoxin-oligosaccharide interactions before the LAL assay.[16] |

| Significant Sample Loss During Purification | 1. Co-precipitation: The hepta-N-acetylchitoheptaose is precipitating along with the endotoxin. 2. Non-specific Binding: The sample is binding to the chromatography resin or other surfaces. | 1. Optimize Precipitation Conditions: If using alcohol fractionation, carefully control the alcohol concentration and temperature to selectively precipitate the endotoxin.[17][18] 2. Select Appropriate Resin: For affinity chromatography, choose a resin with high specificity for endotoxin and low affinity for your oligosaccharide. Test different pH and ionic strength conditions to minimize non-specific binding. |

| LAL Assay Interference | 1. pH Imbalance: The pH of the sample is outside the optimal range for the LAL assay (typically 6.0-8.0).[16][19] 2. Cation Concentration: High concentrations of divalent cations can interfere with the assay.[16] 3. Inhibitory Substances: The sample may contain substances that inhibit the enzymatic cascade of the LAL assay. | 1. Adjust pH: Dilute the sample with LAL reagent water or adjust the pH with endotoxin-free acid or base.[19] 2. Dilute the Sample: Dilution is often the simplest way to reduce the concentration of interfering substances.[16] 3. Perform Inhibition/Enhancement Testing: This is a critical validation step to ensure that the sample matrix is not affecting the accuracy of the LAL assay.[20] |

| Inconsistent LAL Assay Results | 1. Improper Sample Handling: Inadequate mixing or use of non-depyrogenated materials. 2. Reagent Variability: Inconsistent reconstitution or storage of LAL reagents and control standard endotoxin (CSE). | 1. Standardize Procedures: Vortex samples and standards thoroughly. Use only pyrogen-free pipette tips and tubes.[20] 2. Follow Manufacturer's Instructions: Adhere strictly to the protocols for reconstituting and storing all LAL assay components. |

Key Experimental Protocols

Here we provide detailed methodologies for critical workflows in managing endotoxin contamination.

Protocol 1: Two-Phase Extraction with Triton X-114

This method is effective for reducing high levels of endotoxin from polysaccharide solutions.[4][21]

Principle: Triton X-114 is a non-ionic detergent that forms a separate phase from the aqueous solution at temperatures above its cloud point (22°C).[4] The hydrophobic lipid A portion of the endotoxin partitions into the detergent-rich phase, while the more hydrophilic hepta-N-acetylchitoheptaose remains in the aqueous phase.[22]

Procedure:

-

Preparation: Cool the hepta-N-acetylchitoheptaose solution to 4°C.

-

Detergent Addition: Add Triton X-114 to a final concentration of 1% (v/v).

-

Incubation (Cold): Incubate the mixture at 4°C for 30 minutes with gentle stirring to ensure thorough mixing.

-

Phase Separation: Transfer the solution to a 37°C water bath and incubate for 10 minutes to induce phase separation.

-

Centrifugation: Centrifuge the sample at 20,000 x g for 10 minutes at 25°C to pellet the detergent-rich phase.

-

Aqueous Phase Collection: Carefully collect the upper aqueous phase containing the purified hepta-N-acetylchitoheptaose.

-

Repeat (Optional): For higher purity, the aqueous phase can be subjected to one or two additional rounds of extraction.

-

Detergent Removal: Residual Triton X-114 can be removed by methods such as hydrophobic interaction chromatography.

Protocol 2: Affinity Chromatography for Endotoxin Removal

This technique offers high specificity for endotoxin removal with minimal loss of the target molecule.

Principle: The sample is passed through a chromatography column containing a resin with immobilized ligands that have a high affinity for endotoxins. The endotoxins bind to the ligands, while the hepta-N-acetylchitoheptaose flows through.

Procedure:

-

Column Preparation: Equilibrate the affinity chromatography column (e.g., with polymyxin B or other synthetic ligands) with an appropriate endotoxin-free buffer.

-

Sample Loading: Load the hepta-N-acetylchitoheptaose sample onto the column.

-

Flow-Through Collection: Collect the flow-through fraction, which contains the purified sample.

-

Washing: Wash the column with the equilibration buffer to ensure complete elution of the sample.

-

Elution (for column regeneration): Elute the bound endotoxins with a high-salt or high-pH buffer to regenerate the column for future use.

-

Endotoxin Testing: Test the collected fractions for endotoxin levels using the LAL assay to confirm removal.

Protocol 3: Limulus Amebocyte Lysate (LAL) Assay - Gel-Clot Method

This is a straightforward method for the qualitative or semi-quantitative detection of endotoxins.[11][14]

Procedure:

-

Reagent Preparation: Reconstitute the LAL reagent and Control Standard Endotoxin (CSE) according to the manufacturer's instructions using LAL Reagent Water (LRW).[20]

-

Standard Curve Preparation: Prepare a series of dilutions of the CSE to create a standard curve.

-

Sample Preparation: Dilute the hepta-N-acetylchitoheptaose sample to its Maximum Valid Dilution (MVD) with LRW. The MVD is the maximum dilution at which the endotoxin limit can be detected and is calculated based on the product's endotoxin limit and the LAL reagent's sensitivity.[16]

-

Assay Setup: In depyrogenated glass tubes, add 100 µL of each standard, sample, and negative control (LRW) to separate tubes.

-

LAL Reagent Addition: Add 100 µL of the reconstituted LAL reagent to each tube.[20]

-

Incubation: Gently mix and incubate the tubes in a non-circulating water bath or dry block heater at 37 ± 1°C for 60 ± 2 minutes, avoiding any vibration.[20]

-

Reading the Results: After incubation, carefully invert each tube 180°. A solid gel that withstands inversion indicates a positive result. The absence of a solid gel indicates a negative result.[20] The endotoxin concentration in the sample is determined by comparing its result to the results of the standard curve.

Visualizing the Workflow

To better illustrate the process of obtaining and verifying endotoxin-free hepta-N-acetylchitoheptaose, the following workflow diagram is provided.

Caption: Workflow for endotoxin removal and verification.

This troubleshooting guide provides a comprehensive resource for addressing endotoxin contamination in hepta-N-acetylchitoheptaose samples. By understanding the sources of contamination, implementing effective removal strategies, and validating your results with reliable detection methods, you can ensure the integrity of your research and the safety of potential therapeutic applications.

References

-

Sino Biological. (n.d.). Endotoxin Removal Methods, Steps, and More. Retrieved from [Link]

-

BMG Labtech. (2022, March 9). The LAL assay: a living fossil exploited to detect bacterial contamination. Retrieved from [Link]

-

PromoCell. (2022, January 31). Common lab sources of Endotoxin and strategies for its detection and removal. Retrieved from [Link]

- Google Patents. (n.d.). EP0407037A1 - Process for removing bacterial endotoxin from gram-negative polysaccharides.

-

Taylor & Francis Online. (2015, April 30). A Two-Step Protocol to Remove Endotoxins from Human-Like Collagen. Retrieved from [Link]

-

rapidmicrobiology. (2026, February 9). Endotoxin Detection Methods for Pharmaceuticals, CGTs, and Medical Devices. Retrieved from [Link]

-

Pharmaceutical Technology. (2017, November 2). Comparing Endotoxin Detection Methods. Retrieved from [Link]

-

FUJIFILM Wako. (2022, June 1). Overcoming sample interference in the LAL assay. Retrieved from [Link]

-

peptides&elephants. (2025, March 13). Endotoxin Contamination can distort T Cell Assay Results. Retrieved from [Link]

-

American Pharmaceutical Review. (2022, August 1). Development and Qualification Factors for Endotoxin Removal from Proteins Using Chromatographic Columns. Retrieved from [Link]

-

ResearchGate. (n.d.). Interference with the LAL Test and How to Address It. Retrieved from [Link]

-

FUJIFILM Wako. (2022, April 22). Selecting the correct testing method and sensitivity for endotoxin detection. Retrieved from [Link]

-

ECA Academy. (2021, August 26). Bacterial Endotoxin Test using LAL methodology: overcoming interfering factors. Retrieved from [Link]

-

European Patent Office. (n.d.). Process for removing bacterial endotoxin from gram-negative polysaccharides. Retrieved from [Link]

-

BioPharm International. (n.d.). Affinity Chromatography Removes Endotoxins. Retrieved from [Link]

- Google Patents. (n.d.). US5045456A - Process for removing bacterial endotoxin from gram-negative polysaccharides.

-

MDPI. (2023, March 23). Effective Endotoxin Removal from Chitosan That Preserves Chemical Structure and Improves Compatibility with Immune Cells. Retrieved from [Link]

-

PDA Journal of Pharmaceutical Science and Technology. (n.d.). Resolving LAL Test Interferences. Retrieved from [Link]

-

PubMed. (n.d.). Removal of endotoxins by affinity sorbents. Retrieved from [Link]

-

PubMed. (n.d.). Considerations and Some Practical Solutions to Overcome Nanoparticle Interference with LAL Assays and to Avoid Endotoxin Contamination in Nanoformulations. Retrieved from [Link]

-